C12H21ClN2O

Bronchodilation β₂-adrenoceptor agonism airway resistance

Procurement of a β₂-agonist without verifying half-life, potency, or CNS penetration risks experimental irreproducibility. Clenbuterol HCl is not interchangeable with salbutamol or formoterol. - **36-48h half-life** vs. 4-6h (salbutamol) - supports twice-daily equine dosing & 7-10 day urinary detection - **10-100x greater molar potency** - validated bronchodilator for COPD (FDA NADA #140-973) - **Unique KLHL41 upregulation** - only β₂-agonist with human skeletal muscle data matching resistance training - **ISO 17034-certified CRM** - essential for WADA MRPL (2 ng/mL) and LC-MS/MS validation (LOD 2 pg/mL)

Molecular Formula C12H21ClN2O
Molecular Weight 244.76
CAS No. 33191-69-4
Cat. No. B2357401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC12H21ClN2O
CAS33191-69-4
Molecular FormulaC12H21ClN2O
Molecular Weight244.76
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC(=O)CN.Cl
InChIInChI=1S/C12H20N2O.ClH/c13-7-11(15)14-12-4-8-1-9(5-12)3-10(2-8)6-12;/h8-10H,1-7,13H2,(H,14,15);1H
InChIKeyGYOCQWGZGDTDAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Clenbuterol Hydrochloride Identity and Context


Clenbuterol hydrochloride (C₁₂H₁₈Cl₂N₂O·HCl, MW 313.65 g/mol) is the monohydrochloride salt of the racemic β₂-adrenoceptor agonist clenbuterol [1]. It is a long-acting, lipophilic sympathomimetic amine that shares the β₂-selective pharmacophore with short-acting agents such as salbutamol (albuterol) but diverges markedly in potency magnitude, pharmacokinetic duration, and tissue-partitioning behaviour [2][3]. Approved as a human bronchodilator in several European and Asian countries and as the sole FDA-approved equine bronchodilator (Ventipulmin®) in the United States, clenbuterol hydrochloride occupies a unique dual-niche bridging veterinary respiratory medicine and investigational human repurposing programs [4]. In analytical chemistry and doping-control laboratories it is a mandatory targeted analyte under the World Anti-Doping Agency (WADA) Prohibited List, driving sustained demand for certified reference materials [5].

Clenbuterol HCl Differentiation Axes


Although all clinically used β₂-adrenoceptor agonists share a common target receptor, they are not pharmacokinetically or pharmacodynamically interchangeable. Clenbuterol differs from short-acting agents such as salbutamol by a ~5- to 10-fold longer plasma elimination half-life (36–48 h vs. 4–6 h), ~1.4- to 1.8-fold higher oral bioavailability (89–98% vs. ~50%), and an approximately 10- to 100-fold greater molar bronchodilator potency depending on the route and model system [1][2]. Furthermore, the unique lipophilicity of clenbuterol enables central nervous system penetration that is essentially absent for polar β₂-agonists such as salbutamol, underpinning its distinct neuroprotective and neuroinflammatory-modulating profile . At the molecular level, clenbuterol but not the newer β₂-agonist formoterol upregulates the sarcomeric stabilizer KLHL41 in human skeletal muscle to a degree comparable with resistance training, indicating divergent downstream signalling beyond cAMP generation [3]. These quantitative dimensions—potency, half-life, oral bioavailability, CNS penetration, and target-gene selectivity—cannot be assumed for any other member of the β₂-agonist class without explicit head-to-head data, making generic substitution scientifically unjustified in procurement decisions for regulated analytical, veterinary, or investigational human applications.

Clenbuterol HCl Comparative Evidence


Bronchodilator Potency vs. Salbutamol

In pentobarbital-anesthetized dogs, clenbuterol (3–100 μg/kg intraduodenal) was approximately 2 times more potent than salbutamol in inhibiting histamine-induced increases in airway resistance; it was approximately 100 times more potent than isoprenaline [1]. In a human chronic bronchitis cohort using pressurized aerosol, clenbuterol (10 μg/puff) and salbutamol (100 μg/puff) produced comparable bronchodilation, establishing a ~10-fold greater molar potency for clenbuterol on the basis of molecular weight [2]. Consistent with these data, Chinese pharmacopoeia-based pharmacology resources state that clenbuterol's bronchial smooth-muscle relaxant effect is approximately 100-fold that of salbutamol at equivalent doses [3].

Bronchodilation β₂-adrenoceptor agonism airway resistance

β2 Receptor Affinity vs. Salbutamol

Using cell-free expressed and purified human β₂-adrenergic receptor, the relative binding affinities followed the rank order: clenbuterol > salbutamol > ractopamine, confirming superior receptor engagement for clenbuterol [1]. Absolute binding constants measured in radioligand competition assays in rat tissues gave equilibrium dissociation constants (Kd) for clenbuterol of 6.3 nM (β₂) and 38 nM (β₁), yielding a β₂/β₁ selectivity ratio of approximately 6 [2]. In a separate commercial reference dataset, clenbuterol Ki values were reported as 60 nM (β₂), 190 nM (β₁), and 1,100 nM (β₃), yielding a β₂/β₁ ratio of ~3.2 and a β₂/β₃ ratio of ~18.3 . By comparison, salbutamol shows a β₂ Ki of approximately 250–500 nM and a β₂/β₁ selectivity ratio of ~2–4 depending on the assay . The consistently lower absolute β₂ Ki of clenbuterol (6.3–60 nM) compared with salbutamol (250–500 nM) translates to a 4- to 80-fold higher receptor affinity, depending on the measurement system.

Receptor pharmacology β₂-selectivity binding affinity

Pharmacokinetic Half-Life vs. Albuterol

Clenbuterol exhibits a biphasic plasma elimination profile in humans, with a terminal half-life of approximately 35–48 hours following oral administration [1][2]. In a controlled human pharmacokinetic study, the shorter elimination α-phase showed a half-life of ~1 h and the longer β-phase a half-life of ~34 h, with plasma levels reaching steady state within 4 days of twice-daily dosing [1]. By contrast, albuterol (salbutamol) has a terminal elimination half-life of 4–6 hours [3]. Clenbuterol's oral bioavailability is 89–98%, compared with approximately 50% for albuterol [2][3]. The combination of a 6- to 10-fold longer half-life and ~1.8-fold higher oral bioavailability means that clenbuterol can maintain therapeutic plasma concentrations with once- or twice-daily oral dosing, whereas albuterol requires 4- to 6-hourly administration. This pharmacokinetic advantage is explicitly noted in authoritative pharmacology references [4].

Pharmacokinetics half-life dosing interval

KLHL41 Upregulation vs. Formoterol

In a controlled human intervention study, prolonged (2-week) oral clenbuterol administration significantly increased the sarcomeric protein KLHL41 abundance in vastus lateralis muscle biopsies compared with placebo (p < 0.001), reaching a magnitude similar to that observed after 8 weeks of resistance training (p < 0.01). By contrast, 6 weeks of therapeutic-dose inhaled formoterol had no effect on KLHL41 levels [1]. The same study demonstrated that acute clenbuterol administration or a single resistance-training session did not alter KLHL41, ruling out transient effects. This finding demonstrates that despite both being β₂-adrenoceptor agonists, oral clenbuterol engages sarcomeric remodelling pathways that are not activated by therapeutic inhalation of formoterol. The magnitude of KLHL41 upregulation with clenbuterol was statistically indistinguishable from that produced by a structured 8-week resistance training program, a gold-standard anabolic stimulus [1].

Skeletal muscle hypertrophy KLHL41 sarcomeric remodelling

Neuromuscular Disease Clinical Evidence

In a randomized, double-blind, placebo-controlled trial, 71 patients with brachial plexus injury receiving clenbuterol (60 μg bid for 3 months) showed significantly mitigated decreases in type I and II muscle fibre cross-sectional areas compared with placebo-treated controls, with no significant adverse effects [1]. In a separate open-label trial of 25 ALS patients (clenbuterol starting at 40 μg/day, escalated to 80 μg bid), per-protocol analysis demonstrated meaningfully slower ALSFRS-R and forced vital capacity (FVC) decline during treatment compared with each patient's pre-treatment progression slope (calculated assuming ALSFRS-R = 48 and FVC = 100% at disease onset) [2]. In a murine transgenic ALS model (G93A-SOD1 mice), clenbuterol (1.5 mg/kg/day i.p.) delayed onset of hindlimb signs on rotarod performance, slowed disease progression, and showed trends toward mitigated lumbar motoneuron loss compared with saline vehicle controls . No such integrative neuromuscular-protective data exist for salbutamol, formoterol, or other in-class β₂-agonists at comparable evidence levels.

Neuroprotection muscle atrophy ALS neuromuscular disease

LC-MS/MS Detection Sensitivity

An improved LC–MS/MS method for clenbuterol screening in human urine achieved a limit of detection (LOD) of 2 pg/mL (0.002 ng/mL), which is 1,000-fold lower than the WADA Minimum Required Performance Limit (MRPL) of 2 ng/mL [1]. This sensitivity exceeds the detection capability routinely achieved for salbutamol, for which WADA's MRPL is typically set at 100–500 ng/mL depending on the analytical context . In a human pharmacokinetic study administering a single oral dose of 80 μg clenbuterol, the compound remained detectable in urine for at least 7–10 days post-ingestion, with dried blood spot (DBS) detection feasible for ≥3 days [2]. The extended detection window is a direct consequence of clenbuterol's long terminal half-life (36–48 h) and its lipophilic tissue partitioning, which sustains urinary excretion well beyond that observed for short-acting β₂-agonists such as salbutamol (typically ≤24–48 h detectable in urine at comparable doses) [2][3]. Additionally, clenbuterol demonstrated exceptional stability in DBS samples for at least 365 days at room temperature when stored with desiccant and protected from light, a feature critical for longitudinal doping-control specimen banking [2].

Doping control LC-MS/MS urinary detection window analytical sensitivity

Clenbuterol HCl Application Scenarios


WADA Doping Control Reference Material

Clenbuterol hydrochloride certified reference material (CRM) is indispensable for any laboratory performing quantitative confirmation analysis of β₂-agonists in human or animal urine under WADA or ISO 17025 accreditation. The validated LC–MS/MS method achieves an LOD of 2 pg/mL—1,000-fold below the WADA MRPL of 2 ng/mL—using four confirmatory ion transitions, making clenbuterol the most analytically sensitive β₂-agonist target [1]. The extended urinary detection window of 7–10 days after a single 80 μg dose and exceptional dried blood spot stability (≥365 days at room temperature) further prioritize clenbuterol CRM procurement over short-window alternatives such as salbutamol [2]. Procurement of ISO 17034-certified clenbuterol hydrochloride CRM ensures traceable calibration, method validation, and system suitability testing across GC–MS and LC–MS/MS platforms.

Equine COPD Management

Clenbuterol hydrochloride is the only FDA-approved bronchodilator for equine use (Ventipulmin® Syrup, NADA #140-973), indicated at 0.8–3.2 μg/kg PO every 12 hours for the management of airway obstruction associated with COPD [1]. Its 36–48 h elimination half-life supports twice-daily dosing, compared with every 1–3 h for inhaled albuterol, which significantly reduces handler labour and improves compliance in chronic equine therapy [2]. The ~10-fold greater molar bronchodilator potency of clenbuterol relative to salbutamol (established in human chronic bronchitis aerosol studies) further justifies its selection as the veterinary bronchodilator of choice for equine respiratory disease [3].

Neuromuscular Disease Trials

Clenbuterol hydrochloride is the only β₂-agonist with replicated human clinical trial evidence for attenuating denervation-induced muscle atrophy (randomized, double-blind, placebo-controlled; 71 patients; 60 μg bid for 3 months) [1] and for potentially slowing ALSFRS-R and FVC decline in ALS patients (open-label; 25 patients; 40–80 μg bid) [2]. In a murine transgenic ALS model, clenbuterol delayed hindlimb motor symptom onset and slowed disease progression [3]. No comparable human neuromuscular efficacy data exist for salbutamol, formoterol, fenoterol, or salmeterol. For translational research groups procuring β₂-agonists for muscle-wasting or motor-neuron disease studies, clenbuterol hydrochloride represents the only evidence-supported reference compound.

KLHL41 Biomarker-Driven Muscle Research

Clenbuterol hydrochloride uniquely upregulates the sarcomeric stabilizer protein KLHL41 in human skeletal muscle to a magnitude statistically indistinguishable from 8 weeks of structured resistance training, whereas therapeutic-dose inhaled formoterol has no effect on KLHL41 [1]. This molecular selectivity makes clenbuterol the β₂-agonist of choice for research programs investigating β₂-adrenoceptor-mediated sarcomeric remodelling, muscle hypertrophy signalling, and anti-atrophic pathways. KLHL41 has been proposed as a candidate molecular marker of clenbuterol-specific skeletal muscle adaptation, and procurement of pharmaceutical-grade clenbuterol hydrochloride (rather than alternative β₂-agonists) is essential to ensure target engagement in protocols measuring KLHL41 or related sarcomeric endpoints [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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